molecular formula C16H25NO7 B4042223 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid

2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid

Cat. No.: B4042223
M. Wt: 343.37 g/mol
InChI Key: AZMGLYXLTGPIRT-UHFFFAOYSA-N
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Description

The compound 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N,N-dimethylethanamine; oxalic acid is a complex organic molecule that combines an ether linkage with a dimethylamino group and an oxalic acid moiety

Scientific Research Applications

2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N,N-dimethylethanamine; oxalic acid: has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N,N-dimethylethanamine typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of . This can be achieved through the methylation of using in the presence of a base such as .

    Ether Formation: The next step involves the formation of an ether linkage. is reacted with under basic conditions to form .

    Amine Introduction: The hydroxyl group of is then converted to a leaving group, typically using . This intermediate is then reacted with to form .

    Oxalic Acid Addition: Finally, the amine compound is reacted with to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N,N-dimethylethanamine: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aromatic ring can undergo reduction under specific conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as or can be used.

    Reduction: Catalysts like in the presence of hydrogen gas.

    Substitution: Reagents like or under basic conditions.

Major Products

    Oxidation: Formation of .

    Reduction: Formation of reduced aromatic derivatives.

    Substitution: Formation of various substituted amine derivatives.

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with receptors or enzymes in biological systems, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, potentially leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-methylphenol: A simpler phenolic compound with similar structural features.

    2-(2-methoxyphenoxy)ethanol: Lacks the dimethylamino group but shares the ether linkage.

    N,N-dimethylethanamine: A basic amine structure without the aromatic and ether components.

Uniqueness

2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N,N-dimethylethanamine: is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.C2H2O4/c1-12-5-6-13(14(11-12)16-4)18-10-9-17-8-7-15(2)3;3-1(4)2(5)6/h5-6,11H,7-10H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMGLYXLTGPIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN(C)C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
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2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
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2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
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2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Reactant of Route 5
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Reactant of Route 6
2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid

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